molecular formula C12H22N2O3 B15278394 tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate

Cat. No.: B15278394
M. Wt: 242.31 g/mol
InChI Key: PMVBXZYFFIGXHQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate is a chemical compound with the molecular formula C13H21NO3. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material. This compound is reacted with a base, such as triethylamine, in an organic solvent like dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-13-7-12(9)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

PMVBXZYFFIGXHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCOC2

Origin of Product

United States

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